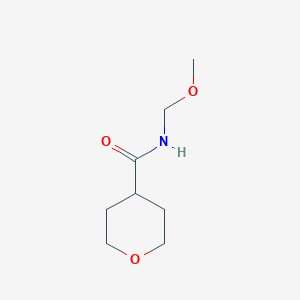
N-(methoxymethyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(methoxymethyl)oxane-4-carboxamide is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered oxygen-containing heterocycles that are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrahydropyrans is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to give tetrahydropyran derivatives in high yield and stereoselectivity .
Industrial Production Methods
Industrial production of tetrahydropyran-4-carboxylic acid methoxymethylamide may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of efficient catalysts and reaction conditions that allow for high throughput and minimal by-products is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(methoxymethyl)oxane-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydropyran ring or the carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylamide group using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring can lead to the formation of lactones, while reduction of the carboxylic acid group can yield alcohols.
Scientific Research Applications
N-(methoxymethyl)oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetrahydropyran-4-carboxylic acid methoxymethylamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: This compound is similar in structure but has a methyl ester group instead of a methoxymethylamide group.
Tetrahydropyran-4-carboxylic acid: This compound lacks the methoxymethylamide group and has a carboxylic acid group instead.
Uniqueness
N-(methoxymethyl)oxane-4-carboxamide is unique due to the presence of the methoxymethylamide group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-(methoxymethyl)oxane-4-carboxamide |
InChI |
InChI=1S/C8H15NO3/c1-11-6-9-8(10)7-2-4-12-5-3-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
AOZRWXWPYIAFMC-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=O)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluoro-6-nitrophenyl)amino]ethanol](/img/structure/B8664792.png)
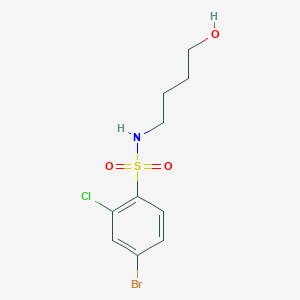
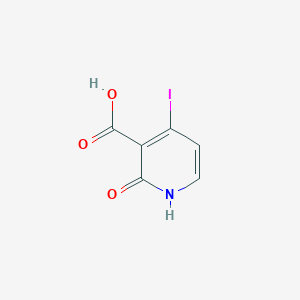

![Diisopropyl {5-[(dimethylamino)methyl]-3-thienyl}boronate](/img/structure/B8664825.png)
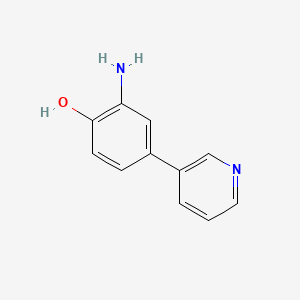
![{5-[(Dimethylamino)methyl]-2-furyl}boronic acid](/img/structure/B8664836.png)
![Methyl 4-{[2-(pyridin-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B8664842.png)
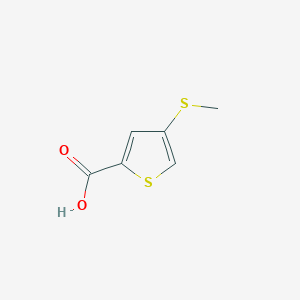
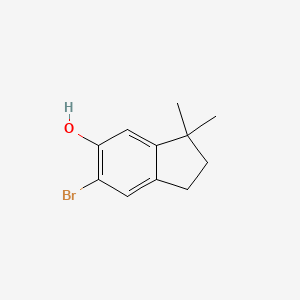
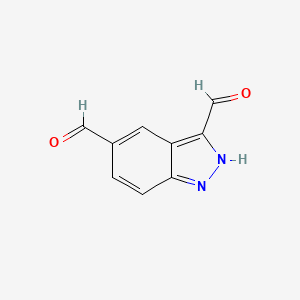
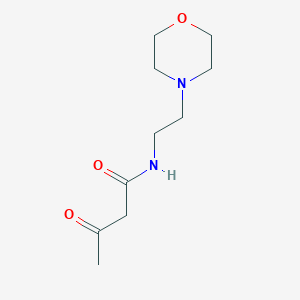
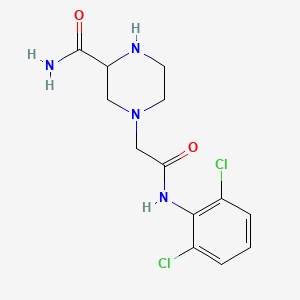
![1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-ol](/img/structure/B8664909.png)
